![molecular formula C13H16ClN3OS B1350236 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588692-06-2](/img/structure/B1350236.png)

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

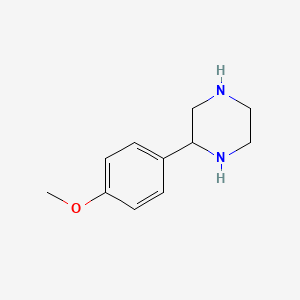

5-[1-(2-Chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organosulfur compound with potential applications in a variety of scientific fields. It is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms, and is a member of the triazole family of compounds. CMTT is a relatively new compound, with its synthesis and characterization first reported in 2010. Since then, it has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Molecular Docking Studies and EGFR Inhibition

Triazole derivatives have been examined for their anti-cancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the progression of various cancers. Molecular docking studies and density functional theory (DFT) analyses have shown that certain triazole compounds exhibit promising binding affinities to the EGFR, suggesting potential anti-cancer activity through the inhibition of this receptor (Karayel, 2021).

Antimicrobial Activities

Novel triazolo[3,4-b]-1,3,4-thiadiazoles and triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties have been synthesized and shown to exhibit promising antimicrobial activities against pathogenic strains. These findings indicate the potential of triazole derivatives in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Shetty, 2007).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of new triazole derivatives, exploring their potential biological activities. For example, new series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized, indicating the versatile synthetic routes and the potential for discovering novel compounds with significant biological activities (Afrough, Bakavoli, & Eshghi, 2017).

Biological Activity and Synthetic Utility

Triazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showcasing the broad spectrum of biological activities these compounds can exhibit. Some compounds have demonstrated significant activity, underscoring their potential as leads for the development of new therapeutic agents (Ali et al., 2022).

properties

IUPAC Name |

3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNHMVNSXBLPAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394978 |

Source

|

| Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588692-06-2 |

Source

|

| Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)